molecular formula C15H22N2O2 B5889963 N-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide

N-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B5889963
M. Wt: 262.35 g/mol
InChI Key: PPAWMCGJMXJIJK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 2-methoxyaniline with 4-methylpiperidine in the presence of acetic anhydride. The reaction conditions may include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the acetamide bond.

    Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate.

    Solvents: Common solvents include organic solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors may also be explored to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound may modulate the activity of these targets through binding or other interactions, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(4-ethylpiperidin-1-yl)acetamide
  • N-(2-methoxyphenyl)-2-(4-propylpiperidin-1-yl)acetamide
  • N-(2-methoxyphenyl)-2-(4-butylpiperidin-1-yl)acetamide

Uniqueness

N-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide is unique due to its specific substitution pattern on the piperidine ring and the presence of a methoxy group on the phenyl ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique chemical structure and potential applications make it a valuable subject of study

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12-7-9-17(10-8-12)11-15(18)16-13-5-3-4-6-14(13)19-2/h3-6,12H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAWMCGJMXJIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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